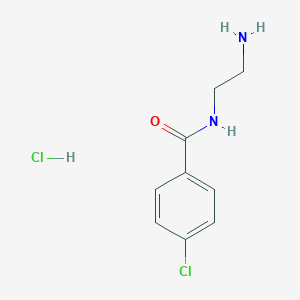

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride

概要

説明

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride is a chemical compound that features a benzamide core substituted with a 4-chloro group and an aminoethyl side chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride typically involves the reaction of 4-chlorobenzoic acid with ethylenediamine. The process can be summarized as follows:

Formation of 4-chlorobenzoyl chloride: 4-chlorobenzoic acid is treated with thionyl chloride to form 4-chlorobenzoyl chloride.

Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with ethylenediamine to form N-(2-Aminoethyl)-4-chlorobenzamide.

Hydrochloride Salt Formation: The final step involves the conversion of the amide to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl side chain.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products:

Oxidation: Products may include N-(2-Aminoethyl)-4-chlorobenzoic acid.

Reduction: The major product is the corresponding primary amine.

Substitution: Depending on the nucleophile, products can include various substituted benzamides.

科学的研究の応用

Inhibition of Monoamine Oxidase B (MAO-B)

One of the primary applications of N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride is its role as a reversible inhibitor of monoamine oxidase B (MAO-B) . MAO-B is an enzyme responsible for the breakdown of dopamine, a neurotransmitter crucial for mood regulation and motor control. By inhibiting MAO-B, PAEBH can potentially increase dopamine levels in the brain, making it a candidate for treating conditions like Parkinson's disease and depression.

- Mechanism : PAEBH acts as a competitive, time-dependent inhibitor of MAO-B, meaning it competes with natural substrates for binding to the enzyme and gradually inactivates it. However, this inhibition is reversible, allowing for the restoration of enzyme activity after treatment cessation .

Dopamine Transporter Inhibition

This compound has also been identified as a potent inhibitor of the dopamine uptake transporter (DAT) . This transporter is responsible for reabsorbing dopamine into neurons post-release.

- Implications : Inhibition of DAT can lead to elevated dopamine levels in the synaptic cleft, potentially improving symptoms associated with neurodegenerative diseases and psychiatric disorders such as ADHD and schizophrenia .

Neurodegenerative Disease Treatment

Clinical studies have indicated that PAEBH may have beneficial effects on symptoms associated with chronic schizophrenia and other neurodegenerative disorders like Huntington's disease and multiple sclerosis. While it has not yet received FDA approval for human use, early clinical trials suggest it is safe for administration .

Mechanistic Studies

Research has shown that N-(2-aminoethyl)-4-chlorobenzamide interacts with various biological targets, which highlights its potential in modifying neurological activity:

- A study demonstrated that PAEBH effectively inhibited dopamine uptake in rat striatal tissue, suggesting its relevance in enhancing dopaminergic signaling pathways .

- Another investigation into analogues of this compound confirmed its competitive inhibition properties against MAO-B, reinforcing its potential therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound along with their biological activities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Chlorobenzamide | Benzamide | Moderate anti-inflammatory properties |

| N-(2-Aminoethyl)-3-chlorobenzamide | Benzamide | Selective MAO-B inhibitor |

| N-(2-Aminoethyl)-4-fluorobenzamide | Benzamide | Dopamine transporter inhibitor |

| N-(2-Aminoethyl)-4-methoxybenzamide | Benzamide | Potential neuroprotective agent |

This comparative analysis highlights the unique position of this compound as a dual-action compound targeting both MAO-B and DAT.

Future Directions and Research Opportunities

Given its dual inhibitory action on MAO-B and DAT, further research is warranted to explore:

- The development of more potent and selective derivatives.

- Long-term effects and safety profiles in larger clinical populations.

- Potential combinations with other therapeutic agents to enhance efficacy in treating complex neurodegenerative disorders.

作用機序

The mechanism of action of N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl side chain allows it to bind to receptors or enzymes, potentially inhibiting their activity. The chloro group may enhance its binding affinity through hydrophobic interactions.

類似化合物との比較

N-(2-Aminoethyl)benzamide hydrochloride: Lacks the chloro group, which may reduce its binding affinity.

4-Chlorobenzamide: Lacks the aminoethyl side chain, limiting its applications in receptor binding studies.

N-(2-Aminoethyl)-4-methylbenzamide hydrochloride: The methyl group may alter its binding properties compared to the chloro group.

生物活性

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride (N-(2-AECB)) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

N-(2-AECB) is characterized by the following molecular properties:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 199.634 g/mol

- Structural Features : It contains a chlorobenzamide moiety and an aminoethyl side chain, which contribute to its biological activity.

The biological activity of N-(2-AECB) is primarily attributed to its interactions with specific molecular targets:

- Monoamine Oxidase B Inhibition : N-(2-AECB) acts as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the metabolism of dopamine. By inhibiting MAO-B, N-(2-AECB) can potentially elevate dopamine levels, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease .

- Dopamine Uptake Transporter Inhibition : This compound has also been identified as a potent and selective inhibitor of the dopamine uptake transporter (DAT). Inhibition of DAT can increase dopamine levels in the synaptic cleft, which may influence mood and motor function, relevant for conditions like ADHD and depression .

Biological Activity Overview

The biological activities of N-(2-AECB) can be summarized as follows:

| Activity Type | Description | Potential Applications |

|---|---|---|

| MAO-B Inhibition | Reversible inhibition that elevates dopamine levels | Treatment of Parkinson's disease, depression |

| DAT Inhibition | Selective inhibition leading to increased synaptic dopamine | Treatment of ADHD, mood disorders |

| Enzyme Interaction | Modulates activity of enzymes involved in neurotransmitter metabolism | Research in neuropharmacology |

| Imaging Applications | Development of fluorescent probes for biological imaging | Diagnostic tools in medicine |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that N-(2-AECB) significantly protects dopaminergic neurons from oxidative stress in vitro. This suggests its potential use in neuroprotective therapies.

- Behavioral Studies : In animal models, administration of N-(2-AECB) resulted in improved motor function and reduced symptoms associated with Parkinson's disease. The compound's ability to enhance dopaminergic signaling was noted as a critical factor in these improvements .

- Fluorescent Probes : Research has explored the use of N-(2-AECB) in developing fluorescent probes for imaging applications, highlighting its versatility beyond traditional pharmacological uses.

Future Directions

Ongoing research is focused on:

- Optimizing Potency and Selectivity : Efforts are being made to develop more potent and selective inhibitors based on the structure of N-(2-AECB), enhancing its therapeutic potential.

- Clinical Trials : Future clinical trials are necessary to establish the efficacy and safety profile of N-(2-AECB) in humans, particularly for neurodegenerative disorders.

特性

IUPAC Name |

N-(2-aminoethyl)-4-chlorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUMZUNJBHSOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420645 | |

| Record name | N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94319-79-6 | |

| Record name | Benzamide, N-(2-aminoethyl)-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94319-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。